REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5](=O)[CH2:6][O:7][CH3:8].[C:11]1([NH2:18])[C:12]([NH2:17])=[CH:13][CH:14]=[CH:15][CH:16]=1.CC(O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH:5]([NH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[NH2:18])[CH2:6][O:7][CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
COC(CC(COC)=O)=O
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
NaBH(OAC)3
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 60 hr
|
Duration
|
60 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash column choromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(COC)NC1=C(C=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |